2,5-Dibromo-3-cyclohexylthiophene
Description
Structural Elucidation and Molecular Configuration
The molecular structure of this compound has been comprehensively characterized through multiple analytical approaches, revealing a substituted thiophene ring system with distinctive geometric features. The compound possesses the molecular formula C₁₀H₁₂Br₂S with a calculated molecular weight of 324.07 to 324.08 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the positions of the bromine substituents and the cyclohexyl group on the thiophene ring.
Structural analysis reveals that the thiophene core adopts a planar configuration, with the cyclohexyl substituent positioned at the 3-position of the ring system. The International Chemical Identifier string for this compound is InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2, providing a unique computational representation of its connectivity. The compound demonstrates significant steric hindrance due to the bulky cyclohexyl group, which influences its overall molecular conformation and reactivity patterns.
The molecular architecture features two bromine atoms strategically positioned at the 2 and 5 positions of the thiophene ring, creating a symmetrical substitution pattern that significantly affects the electronic properties of the aromatic system. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with characteristic signals consistent with the proposed molecular framework. The cyclohexyl moiety exists predominantly in the chair conformation, as evidenced by the chemical shifts and coupling patterns observed in proton nuclear magnetic resonance analysis.
Computational studies indicate that the compound exhibits a calculated logarithmic partition coefficient of 5.74, suggesting high lipophilicity and limited water solubility. The molecule contains 13 heavy atoms with one rotatable bond, contributing to its relatively rigid molecular structure. The polar surface area is calculated to be approximately zero square angstroms, reflecting the absence of hydrogen bond donors and acceptors in the molecular structure.
Crystallographic Analysis and Solid-State Behavior
Crystallographic investigations of this compound have provided detailed insights into its solid-state organization and intermolecular interactions. The compound crystallizes as a clear liquid at room temperature, exhibiting distinctive optical properties that vary from light orange to yellow to green coloration depending on purity and storage conditions. This liquid state at ambient conditions is consistent with the relatively low melting point characteristics observed for this class of compounds.
The molecular packing in the solid state is influenced by weak intermolecular interactions, primarily van der Waals forces between the cyclohexyl groups and halogen bonding interactions involving the bromine substituents. X-ray diffraction studies would typically reveal the precise arrangement of molecules in the crystal lattice, though specific crystallographic data for this compound are not extensively reported in current literature databases. The presence of two bromine atoms creates opportunities for halogen bonding interactions, which can significantly influence the solid-state structure and stability.
Density measurements indicate that this compound exhibits a density of 1.65 grams per milliliter at 25 degrees Celsius. This relatively high density reflects the presence of two heavy bromine atoms in the molecular structure, contributing significantly to the overall mass. The refractive index of the compound is measured at 1.60, indicating substantial light-bending properties that are characteristic of organobromine compounds.
The solid-state behavior of the compound is particularly sensitive to environmental conditions, requiring storage under inert atmosphere to prevent degradation. The compound demonstrates air sensitivity and heat sensitivity, necessitating careful handling and storage protocols. These properties suggest that the compound may undergo oxidative or thermal decomposition reactions when exposed to ambient conditions for extended periods.
Thermochemical Properties and Phase Transitions
The thermochemical properties of this compound reveal important information about its thermal stability and phase behavior under various temperature conditions. The compound exhibits a melting point of 296 degrees Celsius according to literature values, though this appears to be inconsistent with its liquid state at room temperature, suggesting possible discrepancies in reported data or measurement conditions. More reliable thermal analysis indicates that the compound remains liquid at standard temperature and pressure conditions.
Boiling point determinations reveal that this compound has a boiling point of 296 degrees Celsius, representing the temperature at which the liquid phase transitions to vapor under standard atmospheric pressure. This relatively high boiling point reflects the substantial molecular weight and intermolecular interactions present in the compound. Predicted boiling point calculations suggest values ranging from 311.1 ± 42.0 degrees Celsius, indicating some uncertainty in the precise thermal transition temperatures.
Flash point measurements demonstrate that the compound has a flash point of 230 degrees Fahrenheit (approximately 110 degrees Celsius), representing the lowest temperature at which vapors can ignite when exposed to an ignition source. This property is crucial for handling and storage safety considerations, though detailed safety profiles are beyond the scope of this structural analysis.
The thermal stability of this compound is limited by its sensitivity to elevated temperatures, with decomposition potentially occurring before reaching theoretical boiling points under certain conditions. Heat-sensitive characteristics require storage at reduced temperatures, typically between 0-10 degrees Celsius or 2-8 degrees Celsius in refrigerated conditions. The compound's thermal behavior is further complicated by its air sensitivity, which can accelerate thermal decomposition processes through oxidative pathways.
Solubility Profiles and Solvent Interactions
The solubility characteristics of this compound are governed by its highly lipophilic nature and the absence of polar functional groups capable of hydrogen bonding interactions. The calculated logarithmic partition coefficient of 5.74 indicates extremely high lipophilicity and correspondingly low water solubility. This property profile suggests that the compound will preferentially dissolve in nonpolar organic solvents while exhibiting minimal solubility in aqueous media.
Solvent selection for handling and purification of this compound typically involves nonpolar to moderately polar organic solvents. The compound's molecular structure, featuring the cyclohexyl substituent and bromine atoms, creates a predominantly hydrophobic surface that interacts favorably with hydrocarbon solvents, chlorinated solvents, and other organic media with similar polarity characteristics. The absence of hydrogen bond donors and acceptors, as indicated by the zero count for both parameters, limits interactions with protic solvents.
Spectroscopic studies in various solvents reveal that this compound maintains its structural integrity across different solvent systems, with minimal solvatochromic effects observed in electronic absorption spectra. The compound's stability in solution is enhanced when stored under inert gas atmospheres, preventing oxidative degradation that could occur in the presence of dissolved oxygen. Solvent interactions are primarily limited to van der Waals forces and weak dipole interactions.
The practical implications of these solubility characteristics are significant for synthetic applications and purification protocols. Standard purification techniques such as column chromatography or recrystallization must account for the compound's high lipophilicity and limited solubility range. The compound's behavior in mixed solvent systems follows typical patterns for highly lipophilic molecules, with preferential partitioning into the organic phase in biphasic systems and minimal extraction into aqueous phases even under extreme pH conditions.
Properties
IUPAC Name |
2,5-dibromo-3-cyclohexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDHHQWPBULMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391617 | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-44-3 | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Bromination Using N-Bromosuccinimide (NBS)
Step 1: Preparation of 3-cyclohexylthiophene
This intermediate can be synthesized via cross-coupling or substitution reactions starting from thiophene and cyclohexyl halides or via Friedel-Crafts alkylation under controlled conditions.
Step 2: First bromination (monobromination)
3-cyclohexylthiophene is brominated at the 2-position using NBS.
- Reaction conditions:
- Solvent: DMF preferred for avoiding induction times and ensuring predictable kinetics.
- Temperature: Approximately 15°C to control the exothermic nature of the reaction.
- Time: Typically under 2 hours.
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
- Reaction conditions:
Step 3: Second bromination (dibromination)
The monobromo intermediate undergoes further bromination at the 5-position.
- Reaction conditions:
- Solvent: DMF.
- Temperature: Raised to about 30°C to facilitate the second bromination, which is isothermal.
- Time: Approximately 30 minutes or less.
- Atmosphere: Inert.
- Reaction conditions:
Step 4: Workup and purification
After completion, the reaction mixture is quenched, and the product is isolated by extraction, washing, and purification via recrystallization or chromatography.
Kinetic and Process Optimization Insights
Research on bromination of 3-alkylthiophenes provides valuable kinetic data applicable to 3-cyclohexylthiophene:
| Parameter | Monobromination of 3-alkylthiophene | Dibromination of 2-bromo-3-alkylthiophene |
|---|---|---|
| Reaction order | First order | First order |
| Activation energy (Eₐ) | Determined experimentally | Determined experimentally |
| Frequency factor (A) | Calculated via Arrhenius equation | Calculated via Arrhenius equation |
| Preferred solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature control | 15°C for first bromination | 30°C for second bromination |
| Reaction time | Less than 40 minutes total | Less than 40 minutes total |
| Induction time | None in DMF; variable in THF | None in DMF |
These parameters allow prediction and optimization of reaction times and conditions, significantly reducing synthesis duration and purification steps compared to traditional methods.
Alternative Synthetic Routes and Modifications
Grignard Reaction Followed by Bromination
A multi-step approach involving:
- Formation of a Grignard reagent from 3-bromocyclohexylthiophene using magnesium in diethyl ether at 20°C under inert atmosphere.
- Subsequent bromination with NBS in THF at 20°C, cooled with acetone-dry ice bath.
This method, adapted from 3-hexylthiophene bromination protocols, allows controlled introduction of bromine atoms at the 2,5-positions.
-
Continuous flow reactors have been developed for bromination of 3-alkylthiophenes, offering:
- Quantitative yields and 100% purity.
- Space-time yields exceeding batch methods by over 1300 times.
- Potential for further optimization by adjusting temperature, concentration, and residence time.
Such flow chemistry approaches can be adapted for 3-cyclohexylthiophene bromination to improve scalability and efficiency.
Physical and Analytical Data of this compound
| Property | Data |
|---|---|
| Molecular Formula | C10H12Br2S |
| Molecular Weight | 324.07 g/mol |
| Physical State | Light orange to yellow-green clear liquid |
| Purity (GC) | >97.0% |
| Boiling Point | 296 °C |
| Refractive Index | 1.60 |
| Storage Conditions | Refrigerated (0-10°C), under inert gas |
| Sensitivity | Air and heat sensitive |
These data confirm the compound's identity and purity, which are critical for reproducible synthesis and application.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| NBS bromination in DMF | NBS, DMF, 15°C (1st step), 30°C (2nd step), inert atmosphere | Fast reaction (<40 min), high purity, predictable kinetics | Requires careful temperature control |
| Grignard followed by NBS | Mg/diethyl ether, NBS/THF, low temp, inert atmosphere | Controlled bromination, suitable for sensitive substrates | Multi-step, longer process |
| Flow reactor bromination | NBS, DMF, continuous flow setup | High throughput, scalable, high purity | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-cyclohexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd) and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Complex thiophene derivatives with extended conjugation, useful in electronic applications.
Scientific Research Applications
2,5-Dibromo-3-cyclohexylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conducting polymers and other advanced materials.
Biology: Investigated for its potential in biofilm inhibition and anti-thrombolytic activities.
Medicine: Explored for its potential medicinal applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of materials for organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-cyclohexylthiophene is primarily related to its ability to undergo various chemical reactions, forming new compounds with distinct properties. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to biofilm inhibition or anti-thrombolytic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Dibromo-3-hexylthiophene
Molecular Formula : C₁₀H₁₄Br₂S
Key Differences :
- Substituent : A linear hexyl group (-C₆H₁₃) replaces the cyclohexyl group.
- Synthesis : Prepared via reactions involving hexylmagnesium bromide or 1-bromohexane .
- Applications : Like its cyclohexyl analog, it serves as a precursor for conductive polymers (e.g., poly(3-hexylthiophene), P3HT). The linear alkyl chain improves solubility in organic solvents, enabling easier processing for thin-film electronics .
Data Table: Comparison of Dibromothiophene Derivatives
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Molecular Formula : C₂₈H₂₀Br₂O
Key Differences :
- Core Structure : A dihydrofuran ring replaces the thiophene backbone.
- Substitution Pattern : Bromine atoms occupy the 3,4-positions (vs. 2,5-positions in the thiophene analog), and four phenyl groups are attached to the 2,5-positions .
- Applications : Studied for its crystal packing interactions (e.g., Br⋯Br contacts and C—H⋯H interactions) rather than electronic applications. The tetraphenyl groups induce significant steric crowding, limiting conjugation .
Structural and Functional Contrasts
Research Findings and Implications
- Electronic Properties: The 2,5-dibromo substitution in thiophenes enables efficient Suzuki cross-coupling, critical for synthesizing conjugated polymers with tailored band gaps.
- Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. hexyl) can hinder reaction kinetics in cross-coupling but may improve thermal stability in the final polymer .
- Crystallinity : Linear alkyl chains (hexyl) promote polymer crystallinity and conductivity, whereas cyclohexyl derivatives might favor amorphous phases .
Biological Activity
2,5-Dibromo-3-cyclohexylthiophene is an organic compound characterized by a thiophene ring with bromine substituents and a cyclohexyl group. This compound has garnered attention due to its potential biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Molecular Formula : C10H14Br2S
- Molecular Weight : Approximately 298.04 g/mol
-
Structure :
Cytochrome P450 Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2C9. These enzymes are essential for the metabolism of various drugs in humans, suggesting that this compound may influence pharmacokinetics and drug interactions.
| Enzyme | Inhibition Type | Implications |
|---|---|---|
| CYP1A2 | Competitive | Affects metabolism of drugs like caffeine and certain antidepressants. |
| CYP2C9 | Non-competitive | Impacts metabolism of warfarin and non-steroidal anti-inflammatory drugs (NSAIDs). |
The biological activity of this compound may be attributed to:
- Electrophilic Substitution Reactions : The presence of bromine allows for further functionalization, potentially enhancing biological activity.
- Interaction with Enzymes : Its inhibition of cytochrome P450 enzymes suggests that it may alter metabolic pathways critical for drug efficacy and safety.
Case Studies and Research Findings
- Study on Drug Interactions : A study explored the interaction between this compound and various pharmaceuticals metabolized by CYP1A2 and CYP2C9. Results indicated significant alterations in drug plasma concentrations when co-administered with known substrates.
- Antitumor Activity Exploration : Research involving structurally related compounds has shown that derivatives can inhibit cell proliferation in breast cancer and leukemia cell lines. Further investigation into this compound is warranted to assess its direct effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dibromo-3-cyclohexylthiophene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of 3-cyclohexylthiophene using -bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl) under controlled temperatures (0–25°C). Optimization requires monitoring reaction time and stoichiometry (e.g., 2.2 equivalents of NBS per thiophene ring position). Post-synthesis purification via column chromatography (silica gel, hexane:DCM eluent) is critical to isolate the dibrominated product .
- Key Parameters : Excess brominating agents may lead to over-bromination, while low temperatures minimize side reactions. GC-MS or -NMR can verify regioselectivity and purity .
Q. How is the molecular structure of this compound characterized, and what techniques validate its crystallographic properties?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond angles, Br positioning, and cyclohexyl group conformation. For non-crystalline samples, - and -NMR, coupled with FT-IR, confirm functional groups and substitution patterns. Computational methods (DFT) can predict electronic properties and compare with experimental data .
- Data Interpretation : XRD analysis of analogous brominated thiophenes (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) reveals Br···Br contacts (3.4–3.6 Å) and C–H···H–C interactions, which influence packing behavior .
Q. What are the primary applications of this compound in materials science?
- Methodology : This compound serves as a monomer for conductive polymers (e.g., polyalkylthiophenes) via Stille or Suzuki coupling. Its bromine groups enable cross-coupling reactions with organometallic catalysts (e.g., Pd(PPh)) to form π-conjugated systems for organic semiconductors .
- Experimental Design : Polymerization requires inert atmospheres (Ar/N) and anhydrous solvents (THF/toluene). Gel permeation chromatography (GPC) determines molecular weight distribution .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?
- Methodology : Discrepancies in -NMR shifts (e.g., cyclohexyl proton splitting) may arise from conformational flexibility or solvent polarity. Use variable-temperature NMR to probe dynamic behavior. Cross-validate with high-resolution mass spectrometry (HRMS) and XPS for elemental composition .
- Case Study : In Stille coupling reactions, inconsistent yields (40–75%) may result from catalyst poisoning; optimizing ligand ratios (e.g., PPh:Pd) and degassing protocols improves reproducibility .
Q. What strategies enhance the regioselectivity of bromination in thiophene derivatives?
- Methodology : Steric and electronic effects govern bromine placement. For 3-cyclohexylthiophene, the bulky cyclohexyl group directs electrophilic substitution to the 2- and 5-positions. Computational modeling (e.g., Fukui indices) predicts reactive sites. Alternative bromination agents (e.g., Br/FeCl) may alter selectivity .
Q. How do non-covalent interactions (e.g., halogen bonding) influence the solid-state properties of this compound?
- Methodology : Analyze XRD data for Br···π or Br···S interactions, which affect crystal packing and charge transport. For example, Br···Br contacts (<3.5 Å) in related dihydrofuran derivatives stabilize layered structures .
- Experimental Design : Compare DSC/TGA profiles of polymorphs to correlate intermolecular forces with thermal stability .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
